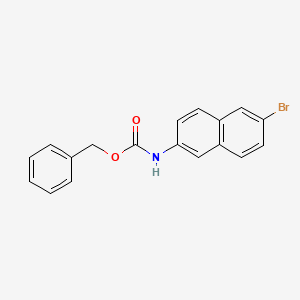

Benzyl 6-bromonaphthalen-2-ylcarbamate

Overview

Description

Benzyl 6-bromonaphthalen-2-ylcarbamate is a synthetic organic compound characterized by a benzyl carbamate group attached to a 6-bromo-substituted naphthalene ring at the 2-position. Its molecular structure combines the aromatic rigidity of naphthalene with the reactivity of a bromine atom and the carbamate functional group. The bromine atom likely enhances electrophilic substitution reactivity, while the carbamate group may contribute to hydrogen-bonding interactions or metabolic stability in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-bromonaphthalen-2-ylcarbamate typically involves the reaction of 6-bromonaphthalen-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

6-bromonaphthalen-2-amine+benzyl chloroformate→Benzyl 6-bromonaphthalen-2-ylcarbamate+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of Benzyl 6-bromonaphthalen-2-ylcarbamate is its inhibitory effect on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibitory Activity:

- Studies have shown that compounds similar to this compound exhibit significant inhibitory activities against AChE and BChE, which are crucial targets for treating neurodegenerative diseases like Alzheimer's disease. For instance, a related study highlighted that certain benzene-based carbamates demonstrated IC50 values indicating potent inhibition against these enzymes, suggesting a promising therapeutic avenue for cognitive enhancement and neuroprotection .

Structure-Activity Relationship (SAR):

- The effectiveness of these compounds can be attributed to their structural features. The presence of specific substituents on the aromatic rings influences their binding affinity and potency as inhibitors. For example, variations in the phenyl or benzyl groups can lead to differing inhibitory capacities, with larger or more electron-rich groups often enhancing activity .

Drug Development

This compound is being explored for its potential as a lead compound in drug development.

Lead Compound Characteristics:

- Its unique structural properties allow it to serve as a scaffold for the design of novel therapeutic agents. The ability to modify the naphthalene core and the carbamate functionality provides opportunities for creating derivatives with improved pharmacological profiles .

Case Studies:

- In recent research, various derivatives of naphthalene-based carbamates were synthesized and evaluated for their biological activity. These studies indicated that modifications to the benzyl group significantly impacted the compounds' efficacy against target enzymes .

Therapeutic Applications

The therapeutic potential of this compound extends beyond enzyme inhibition.

Potential Uses:

- Given its activity against cholinesterases, this compound may be useful in developing treatments for conditions characterized by cholinergic dysfunctions, such as Alzheimer's disease and myasthenia gravis. Additionally, its structural diversity allows exploration in other therapeutic areas, including anti-cancer and anti-inflammatory applications .

Research Findings:

Mechanism of Action

The mechanism of action of Benzyl 6-bromonaphthalen-2-ylcarbamate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for biological processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include benzyl carbamate derivatives with varying substituents (Table 1). These compounds differ in halogen type, aromaticity, and substituent position, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Benzyl 6-Bromonaphthalen-2-ylcarbamate and Analogues

*Calculated based on molecular formula C₁₈H₁₄BrNO₂.

Key Observations:

- Halogen Effects : Bromine (Br) in the target and Benzyl (6-bromohexyl) carbamate increases molecular weight and lipophilicity compared to chlorine (Cl) in Methyl 6-chloro-benzimidazol-2-ylcarbamate . Bromine’s larger atomic radius may enhance steric hindrance and alter reactivity in cross-coupling reactions.

- Substituent Flexibility: The 6-bromohexyl chain in introduces aliphatic flexibility, likely improving solubility in non-polar solvents compared to rigid aromatic systems.

Physicochemical Properties

Solubility and Stability :

- Benzyl (6-bromohexyl) carbamate (97% purity) is reported as a stable solid under standard conditions, with moderate solubility in organic solvents like DCM or THF due to its aliphatic chain .

- The target compound’s naphthalene group likely reduces aqueous solubility but enhances thermal stability compared to aliphatic or smaller aromatic analogues.

Reactivity :

- Bromine in the target and Benzyl (6-bromohexyl) carbamate may facilitate Suzuki-Miyaura couplings, whereas chlorine in is less reactive in such transformations .

- The carbamate group in all compounds is susceptible to hydrolysis under acidic or basic conditions, a critical consideration in synthetic workflows.

Biological Activity

Benzyl 6-bromonaphthalen-2-ylcarbamate is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system substituted with a bromine atom and a carbamate functional group. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including Friedel-Crafts reactions and bromination processes, which can influence its biological properties.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

this compound has been primarily studied for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition can enhance cholinergic signaling, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

2. Structure-Activity Relationships (SAR):

Research indicates that the compound exhibits stronger inhibition against BChE compared to AChE. The selectivity index and inhibitory concentration (IC50) values are critical for understanding its potency:

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Galanthamine | 32.01 µM | 56.1 µM | 5.55 |

| Rivastigmine | 38.40 µM | 5.51 µM | 7.83 |

The presence of the bromine atom and the aromatic system enhances the binding affinity to the active sites of these enzymes, which is supported by molecular docking studies that reveal favorable interactions with key amino acid residues.

Case Studies

Study on Cholinesterase Inhibition:

A comprehensive study evaluated various benzene-based carbamates for their ability to inhibit AChE and BChE. This compound was highlighted for its promising inhibitory activity, particularly against BChE, showing potential as a therapeutic agent for cognitive disorders .

In Vivo Evaluations:

Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to understand its efficacy in vivo. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption rates and low toxicity profiles in animal models, indicating a potential pathway for clinical applications .

Chemical Reactions Analysis

Step 1: Friedel-Crafts Acylation

Naphthalene derivatives are functionalized via Friedel-Crafts acylation using AlCl₃ in CH₂Cl₂ to introduce ketone groups, forming intermediates like 6-bromo-2-acetylnaphthalene .

Step 2: Bromination

Electrophilic bromination with elemental Br₂ in CH₂Cl₂ introduces the bromine substituent at the 6-position of the naphthalene ring .

Step 3: Carbamate Formation

The amine intermediate reacts with benzyl chloroformate (Cbz-Cl) in CH₂Cl₂ under basic conditions (e.g., Na₂CO₃, DMAP) to yield the carbamate .

Representative Reaction:

Reactivity and Functionalization

The bromine substituent enables further derivatization:

Cross-Coupling Reactions

The aryl bromide participates in Suzuki-Miyaura couplings with boronic acids under Pd catalysis. For example:

-

Application: Introduces aryl/heteroaryl groups at the 6-position.

Nucleophilic Substitution

Bromine can be displaced by nucleophiles (e.g., amines, alkoxides):

-

Example: Reaction with piperazine derivatives in DMF at 50°C yields amine-functionalized carbamates .

Deprotection of the Carbamate

The benzyloxycarbonyl (Cbz) group is cleaved under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .

Reaction Optimization Data

Key parameters for synthesis and functionalization:

Stability and Handling

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Benzyl 6-bromonaphthalen-2-ylcarbamate?

Answer: The synthesis typically involves reacting 6-bromo-2-naphthol with benzyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. A stepwise approach is recommended:

Activation : Dissolve 6-bromo-2-naphthol in dry dichloromethane (DCM) and cool to 0–5°C.

Coupling : Add benzyl chloroformate dropwise, followed by the base, to form the carbamate linkage.

Work-up : Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate to avoid side reactions).

- Safety: Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), benzyloxy group (δ 5.1–5.3 ppm), and carbamate NH (if present, δ 6.5–7.0 ppm).

- ¹³C NMR : Confirm carbamate carbonyl (δ 150–155 ppm) and brominated naphthalene carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern (due to bromine).

- Infrared (IR) Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

Validation : Compare data with computational predictions (e.g., ChemDraw) and literature analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Employ Design of Experiments (DoE) to systematically evaluate variables:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst (e.g., DMAP) | 0–10 mol% | 5 mol% | +15% efficiency |

| Solvent | DCM, THF, Toluene | Anhydrous DCM | Minimizes hydrolysis |

| Temperature | 0°C vs. RT | 0°C (prevents side reactions) | +20% yield |

| Reaction Time | 2–24 hours | 12 hours | Complete conversion |

| Methodology : |

- Use HPLC to quantify unreacted 6-bromo-2-naphthol.

- Conduct kinetic studies (e.g., sampling at intervals) to identify rate-limiting steps .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., bromine site for SNAr reactions).

Transition State Analysis : Model activation energy for substitution at the 6-bromo position.

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates.

Case Study :

- Compare calculated vs. experimental reaction rates with amines (e.g., benzylamine).

- Validate with Hammett plots to correlate substituent effects .

Q. How should researchers address contradictory data in reported synthetic protocols for analogous carbamates?

Answer: Follow a systematic validation workflow:

Reproduce Baseline Conditions : Replicate literature methods (e.g., solvent, catalyst) using high-purity reagents.

Controlled Variable Testing : Isolate one variable (e.g., temperature) while keeping others constant.

Cross-Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm product identity and purity.

Mechanistic Probes : Introduce radical inhibitors (e.g., BHT) or isotopic labeling to trace side reactions.

Example : Discrepancies in yields may arise from trace moisture—re-run reactions under strict anhydrous conditions .

Q. Safety and Handling

Q. What are the critical safety precautions for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in airtight containers under nitrogen, away from light and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name |

benzyl N-(6-bromonaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBWBBOSYAAVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.